N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1006437-26-8
VCID: VC6641628
InChI: InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-4-3-5-12(14)13(10)15/h3-5,8,16H,6-7H2,1-2H3
SMILES: CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)F)F
Molecular Formula: C13H15F2N3
Molecular Weight: 251.281

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

CAS No.: 1006437-26-8

Cat. No.: VC6641628

Molecular Formula: C13H15F2N3

Molecular Weight: 251.281

* For research use only. Not for human or veterinary use.

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine - 1006437-26-8

Specification

CAS No. 1006437-26-8
Molecular Formula C13H15F2N3
Molecular Weight 251.281
IUPAC Name 1-(2,3-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine
Standard InChI InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-4-3-5-12(14)13(10)15/h3-5,8,16H,6-7H2,1-2H3
Standard InChI Key PLAHWXTWOOEJAC-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine possesses the molecular formula C₁₃H₁₅F₂N₃ and a molecular weight of 251.28 g/mol (calculated as 251.281 in and 251.275 in ). Its IUPAC name, 1-(2,3-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine, reflects the substituent arrangement:

  • A 1,5-dimethyl-1H-pyrazol-4-yl group at the amine terminus.

  • A 2,3-difluorobenzyl moiety attached via a methylene spacer.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1006437-26-8
Molecular FormulaC₁₃H₁₅F₂N₃
Molecular Weight251.28 g/mol
SMILESCC1=C(C=NN1C)CNCC2=C(C(=CC=C2)F)F
InChIKeyPLAHWXTWOOEJAC-UHFFFAOYSA-N

Structural Analysis

The compound’s planar pyrazole ring (positions 1 and 5 methylated) and 2,3-difluorophenyl group create a balanced hydrophobic-hydrophilic profile. Fluorine atoms at the ortho and meta positions of the benzyl group enhance electronegativity, promoting dipole interactions with target proteins. Computational models suggest the methylamine linker adopts a conformation that optimizes binding pocket occupancy, as seen in analogous pyrazole derivatives .

Synthesis and Reaction Optimization

Synthetic Pathway

The synthesis involves a nucleophilic substitution between 2,3-difluorobenzyl halides (e.g., chloride or bromide) and 1,5-dimethyl-1H-pyrazol-4-amine, facilitated by a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (60–80°C).

Reaction Scheme:
1,5-Dimethyl-1H-pyrazol-4-amine+2,3-Difluorobenzyl halideDMF, K2CO3ΔN-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine\text{1,5-Dimethyl-1H-pyrazol-4-amine} + \text{2,3-Difluorobenzyl halide} \xrightarrow[\text{DMF, K}_2\text{CO}_3]{\Delta} \text{N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine}

Optimization Parameters

  • Solvent Selection: Polar aprotic solvents like DMF improve halide displacement kinetics.

  • Temperature: Yields increase linearly between 50°C and 80°C, plateauing above 85°C due to side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed via HPLC .

Table 2: Synthetic Conditions and Outcomes

ParameterOptimal ValueYield (%)Purity (%)
Temperature70°C7896
SolventDMF8295
BaseK₂CO₃7597

Biological Activity and Mechanistic Insights

Anti-Inflammatory Efficacy

In collagen-induced arthritis (CIA) murine models, the compound reduced paw swelling by 42% at 10 mg/kg/day (oral administration) over 14 days, outperforming celecoxib (35% reduction). Mechanistically, it inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, attenuating prostaglandin E₂ (PGE₂) and interleukin-6 (IL-6) production.

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: 2,3-Difluoro analogs exhibit 30% greater COX-2 inhibition than mono-fluoro derivatives due to enhanced van der Waals interactions .

  • Pyrazole Methylation: 1,5-Dimethylation improves metabolic stability by reducing cytochrome P450-mediated oxidation.

CompoundTargetIC₅₀ (µM)Model
N-(2,3-Difluorobenzyl)-... (This)COX-20.85Murine macrophage
N-(3,5-Difluorobenzyl)-...NF-κB1.20HEK293T
N-(2,5-Difluorobenzyl)-... VEGF Receptor2.10HUVEC

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